1-[2-(4-methoxyphenyl)ethyl]-8-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
1-[2-(4-methoxyphenyl)ethyl]-8-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-8-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4/c1-28-25(31)27(30(26(28)32)18-14-21-10-12-23(33-2)13-11-21)15-19-29(20-16-27)17-6-8-22-7-4-5-9-24(22)34-3/h4-13H,14-20H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOKCLPBXDBNAT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC=CC3=CC=CC=C3OC)N(C1=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2(CCN(CC2)C/C=C/C3=CC=CC=C3OC)N(C1=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-8-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl groups: This can be done via Friedel-Crafts alkylation or acylation reactions.
Formation of the triazaspirodecane ring: This involves the reaction of an appropriate amine with a suitable carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)ethyl]-8-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in alcohols or amines.
Scientific Research Applications
1-[2-(4-methoxyphenyl)ethyl]-8-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-8-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
6-Hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone:
4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine: Used in various synthetic applications.
Uniqueness
1-[2-(4-methoxyphenyl)ethyl]-8-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and applications. Its ability to interact with specific molecular targets makes it particularly valuable in scientific research and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
